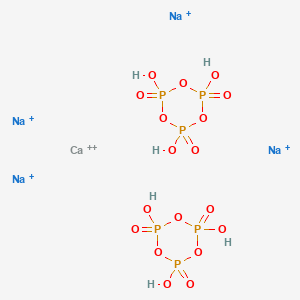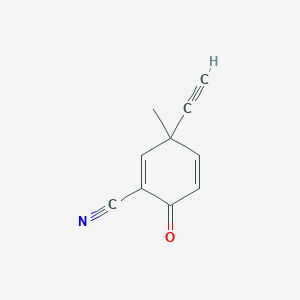
Calcium sodium trimetaphosphate (Na4Ca(P3O9)2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium sodium trimetaphosphate (Na4Ca(P3O9)2) is a compound that belongs to the family of metaphosphates. It is a colorless solid that finds specialized applications in various fields, including food, construction, and biomedical industries. This compound is known for its unique chemical properties and its ability to form stable complexes with metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium sodium trimetaphosphate can be synthesized through several methods. One common method involves heating sodium dihydrogen phosphate to 550°C, which produces trisodium trimetaphosphate. This compound can then be reacted with calcium salts to form calcium sodium trimetaphosphate .
[ 3 \text{NaH}_2\text{PO}_4 \rightarrow \text{Na}_3\text{P}_3\text{O}_9 + 3 \text{H}_2\text{O} ]
Another method involves the thermal reaction of orthophosphoric acid and sodium chloride at 600°C, followed by the addition of calcium salts .
Industrial Production Methods
Industrial production of calcium sodium trimetaphosphate typically involves large-scale heating of sodium dihydrogen phosphate and subsequent reactions with calcium salts. The process is optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium sodium trimetaphosphate undergoes various chemical reactions, including hydrolysis, ring-opening, and complexation with metal ions.
Hydrolysis: The compound can hydrolyze to form acyclic sodium triphosphate and calcium phosphate.
Ring-Opening: The metatriphosphate anion can undergo ring-opening reactions with nucleophiles such as amines.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent for hydrolysis reactions.
Ring-Opening: Amines are commonly used nucleophiles for ring-opening reactions.
Major Products
Hydrolysis: Sodium triphosphate and calcium phosphate.
Ring-Opening: Various amine-phosphate complexes.
Applications De Recherche Scientifique
Calcium sodium trimetaphosphate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of calcium sodium trimetaphosphate involves its ability to form stable complexes with metal ions, which can modulate various biochemical pathways. In dental applications, it helps in the remineralization of enamel by providing a source of calcium and phosphate ions . The compound’s ability to form crosslinked structures also makes it valuable in the development of hydrogels and other polymeric materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium trimetaphosphate (Na3P3O9): Similar in structure but lacks calcium.
Sodium hexametaphosphate (Na6P6O18): A larger ring structure with different properties.
Calcium phosphate (Ca3(PO4)2): A common calcium salt with different applications.
Uniqueness
Calcium sodium trimetaphosphate is unique due to its dual metal ion composition, which provides distinct chemical and physical properties. Its ability to form stable complexes with both sodium and calcium ions makes it particularly valuable in applications requiring controlled release of these ions.
Propriétés
Numéro CAS |
35064-06-3 |
|---|---|
Formule moléculaire |
CaH6Na4O18P6+6 |
Poids moléculaire |
611.92 g/mol |
Nom IUPAC |
calcium;tetrasodium;2,4,6-trihydroxy-1,3,5,2λ5,4λ5,6λ5-trioxatriphosphinane 2,4,6-trioxide |
InChI |
InChI=1S/Ca.4Na.2H3O9P3/c;;;;;2*1-10(2)7-11(3,4)9-12(5,6)8-10/h;;;;;2*(H,1,2)(H,3,4)(H,5,6)/q+2;4*+1;; |
Clé InChI |
KZTYOBRXBDACOA-UHFFFAOYSA-N |
SMILES canonique |
OP1(=O)OP(=O)(OP(=O)(O1)O)O.OP1(=O)OP(=O)(OP(=O)(O1)O)O.[Na+].[Na+].[Na+].[Na+].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline](/img/structure/B14167640.png)


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester](/img/structure/B14167668.png)
![4-[4-(Phenylamino)phthalazin-1-yl]phenol](/img/structure/B14167673.png)
![6-chloro-2-[(3-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B14167686.png)
![4-[[2-(Furan-2-yl)-4-oxo-1,2-dihydroquinazolin-3-yl]amino]-4-oxobutanoic acid](/img/structure/B14167695.png)


![4-Chloro-2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-A]pyrazine](/img/structure/B14167715.png)

![1-Propanesulfonic acid, 3,3'-[2-butyne-1,4-diylbis(oxy)]bis[2-hydroxy-](/img/structure/B14167723.png)

